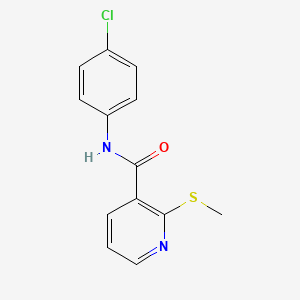

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWMKXPCRRFGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which is then esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The final step involves the reaction of 4-chlorophenylhydrazide with 2-methylsulfanylpyridine-3-carboxylic acid under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide exhibit significant anticancer properties. For instance, a study on pyrano[2,3-c]pyrazoles, which include this compound's derivatives, showed promising inhibitory effects against glioblastoma cell lines. The compound referred to as 4j inhibited the growth of glioma cells and demonstrated low cytotoxicity towards non-cancerous cells, indicating its potential as a selective anticancer agent .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in oncogenic pathways. In particular, it has shown activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy and patient survival rates. The inhibition of this kinase suggests a mechanism through which the compound could exert therapeutic effects against certain types of cancer .

Biological Research Applications

Biological Pathway Studies

this compound serves as a probe for studying biological pathways and interactions. Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical research. The sulfonamide group can form hydrogen bonds with enzymes, facilitating studies on enzyme kinetics and interactions.

Toxicological Studies

Case studies have reported instances of accidental ingestion of related compounds leading to toxicological investigations. These studies highlight the importance of understanding the biological effects of such compounds on human health and their potential risks associated with misuse or accidental exposure .

Industrial Applications

Material Development

In industrial chemistry, this compound is explored for its utility in developing new materials or as a catalyst in chemical reactions. Its unique chemical structure allows for modifications that can lead to new functional materials with specific properties suitable for various applications.

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 4j | Glioblastoma (U87MG) | 0.5 | Significant growth inhibition observed |

| 4j | Non-cancerous cells | >20 | Minimal cytotoxicity at higher concentrations |

Case Study: Kinase Inhibition

| Compound | Target Kinase | Activity (µM) | Notes |

|---|---|---|---|

| 4j | AKT2 | 1.5 | Correlates with glioma malignancy |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide

- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several chemical reactions. While specific methodologies for this compound may not be extensively documented, similar compounds have been synthesized through various organic reactions including acylation and substitution reactions involving pyridine derivatives. For instance, compounds with related structures have been synthesized using methods that include the reaction of substituted phenyl amines with carboxylic acids and their derivatives .

Anticancer Properties

This compound has shown promising anticancer activity . In studies involving glioblastoma cell lines, related compounds exhibited significant inhibitory effects on cell growth by targeting specific kinases involved in cancer progression. For example, a compound structurally similar to this compound demonstrated potent inhibition of the AKT2/PKBβ signaling pathway, which is crucial in glioma malignancy .

Table 1: Summary of Anticancer Activity

| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 4j | Glioblastoma | AKT2/PKBβ Inhibition | 12-14 |

| 7x | Various Tumors | CDK4/6 Inhibition | 0.011-0.015 |

| 10i | Various Tumors | VEGFR-2 Inhibition | Not specified |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key kinases involved in cancer cell proliferation and survival. Studies have shown that inhibition of AKT signaling can lead to reduced tumor growth and enhanced apoptosis in cancer cells . Additionally, compounds targeting CDK4/6 have been noted for their ability to induce G1 phase arrest in the cell cycle, thereby inhibiting cancer cell proliferation .

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

- In Vitro Studies : A study involving glioblastoma cell lines demonstrated that a pyrano[2,3-c]pyrazole derivative showed significant cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Models : Xenograft models using murine systems revealed that treatment with kinase inhibitors led to reduced tumor size and improved survival rates compared to control groups. These findings support the potential application of such compounds in clinical settings for treating aggressive cancers like glioblastoma .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of a chlorophenylamine derivative with a pyridine-carboxamide precursor. Key steps include:

- Use of solvents like ethanol or methanol to enhance solubility .

- Catalysts such as triethylamine to accelerate amide bond formation .

- Purification via recrystallization or column chromatography to isolate the product .

Q. What characterization techniques are essential for verifying the structure of this compound?

- Core Methods :

- X-ray crystallography for absolute configuration determination (e.g., SHELX software for refinement) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C at ~650 cm⁻¹) .

- Supplementary Data : High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Key Modifications :

- Replace the methylsulfanyl group with bulkier substituents (e.g., ethyl, benzyl) to enhance hydrophobic interactions .

- Introduce electron-withdrawing groups (e.g., nitro, cyano) on the chlorophenyl ring to improve binding to enzymatic pockets .

Q. How do crystallographic data resolve contradictions in conformational analysis?

- Case Study : Discrepancies in dihedral angles between pyridine and chlorophenyl rings across studies (e.g., 85° vs. 92°) .

- Resolution Strategies :

- Density functional theory (DFT) calculations to compare energy-minimized conformers .

- Variable-temperature crystallography to assess thermal motion effects .

Q. What advanced spectroscopic methods validate electronic interactions in this compound?

- Techniques :

- UV-Vis spectroscopy with TD-DFT modeling to correlate absorbance bands (e.g., π→π* transitions) with electronic structure .

- EPR spectroscopy to detect radical intermediates in redox-active pathways .

Q. How can in vivo models elucidate the compound’s pharmacokinetic and therapeutic potential?

- Model Selection :

- Xenograft models (e.g., GTL-16 gastric carcinoma) for antitumor efficacy .

- Pharmacokinetic profiling in rodents (Cmax, t₁/₂) via LC-MS/MS .

Q. What strategies address data reproducibility challenges in synthetic protocols?

- Critical Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.